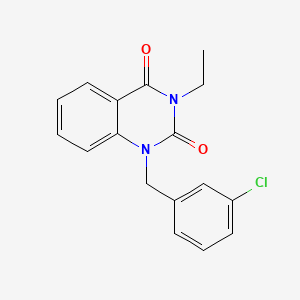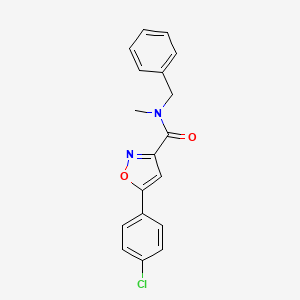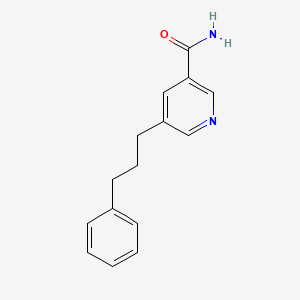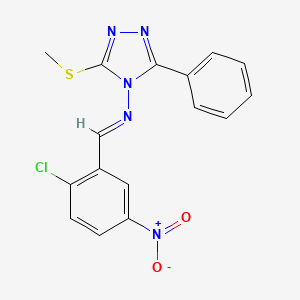![molecular formula C20H27N5O2 B5600653 ({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)
({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds like this involves multiple steps, including the formation of key intermediates and the use of specific catalysts to achieve the desired molecular architecture. While the detailed synthesis process for this specific compound is not directly mentioned in the available literature, similar compounds have been synthesized through reactions involving quaternary salt rearrangements, Stevens rearrangement products, and the use of electrophilic traps such as dimethyl acetylenedicarboxylate to achieve complex heterocyclic structures (Soldatenkov et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray structural analysis, which reveals the spatial arrangement of atoms within the molecule and the presence of specific functional groups that dictate its reactivity and interactions with other molecules. For instance, similar complex molecules have been analyzed to establish their molecular structures, revealing intricate details about their atomic configuration (Soldatenkov et al., 2013).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their functional groups and molecular structure. For example, certain triazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties, making them of interest in medicinal chemistry. The specific chemical behaviors, such as reactivity with other compounds, formation of intermediates, and the conditions under which these reactions occur, are essential for understanding their applications and potential as pharmacological agents (Hlazunova, 2020).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Efficacy
Novel compounds with structures similar to the one mentioned have been synthesized and evaluated for their antibacterial and cytotoxic activities. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds demonstrated superior biofilm inhibition activities compared to the reference antibiotic, Ciprofloxacin, indicating their potential as antibacterial agents (Mekky & Sanad, 2020).
Ring Transformation and Chemical Synthesis
Research into the ring-transformation reactions of certain precursors has led to the synthesis of new chemical entities. These transformations and syntheses contribute to the development of novel compounds with potential applications in drug development and other areas of chemical research (Mataka et al., 1992).
Potent Fluorescence-Tagged Ligands
Compounds containing piperidine derivatives have been coupled to fluorescent moieties to create highly potent histamine H3 receptor ligands. These compounds are significant for their potential use in identifying and understanding the binding site on the histamine H3 receptor, highlighting their application in research related to neurological and psychiatric disorders (Amon et al., 2007).
Gastrointestinal Motility Enhancement
Benzamide derivatives bearing a piperidin-4-ylmethyl group have been synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds have shown promising pharmacological profiles for enhancing gastrointestinal motility, indicating their potential therapeutic application in treating gastrointestinal disorders (Sonda et al., 2003).
Propiedades
IUPAC Name |
2,3-dihydro-1-benzofuran-5-yl-[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-23(2)13-18-21-22-19(24(18)3)16-5-4-9-25(12-16)20(26)15-6-7-17-14(11-15)8-10-27-17/h6-7,11,16H,4-5,8-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJXUPWGACPNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)C(=O)C3=CC4=C(C=C3)OCC4)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R*,5R*)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(quinolin-3-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5600578.png)
![4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5600579.png)


![3-(3-hydroxy-3-methylbutyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide](/img/structure/B5600591.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5600598.png)
![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5600609.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)
![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)



![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)